1H-imidazol-2-yl(methyl)azanium;chloride
Description
1H-Imidazol-2-yl(methyl)azanium;chloride (CAS: 718642-27-4), also known as 2-(hydroxymethyl)-1-methyl-1H-imidazole hydrochloride, is an imidazole-derived organic salt. Its structure consists of a methyl-substituted imidazole ring with a hydroxymethyl group at the C2 position, protonated to form an azanium ion paired with a chloride counterion . This compound is stable under ambient conditions and exhibits moderate solubility in polar solvents like water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Properties
IUPAC Name |
1H-imidazol-2-yl(methyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQBWDBTRVJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C1=NC=CN1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazol-2-yl(methyl)azanium;chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly. Common industrial methods include condensation, ring cyclization, and oxidation conversion .
Chemical Reactions Analysis
Types of Reactions
1H-imidazol-2-yl(methyl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary, but they often involve mild temperatures and the use of solvents like 1,2-dimethoxyethane .
Major Products
The major products formed from these reactions include disubstituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-imidazol-2-yl(methyl)azanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl(methyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1H-imidazol-2-yl(methyl)azanium;chloride with structurally or functionally related compounds:
Key Comparative Insights
Structural Modifications and Reactivity :
- The target compound ’s hydroxymethyl group enables hydrogen bonding and coordination, whereas 3a ’s benzimidazole core enhances aromatic stacking interactions .
- LUF7760 ’s triazine-thioether moiety broadens its utility in metal coordination and kinase inhibition .
- The bulky substituents in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazolium chloride limit solubility but enhance catalytic activity as NHC precursors .
Synthetic Complexity: The target compound likely requires fewer synthetic steps compared to LUF7760, which involves multi-step functionalization of cyanuric chloride . 3a derivatives demand precise coupling of amino acids to benzimidazole, affecting yield (65–76%) .
Physicochemical Properties: 3a and analogs exhibit high melting points (>200 °C) due to strong intermolecular hydrogen bonding from amino acid groups, contrasting with the target compound’s unreported but likely lower melting point . Steric bulk in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazolium chloride reduces water solubility, favoring non-polar applications .
Applications :
- The target compound’s polar groups make it suitable for aqueous-phase reactions, while LUF7760 and 3a are tailored for bioactivity .
- Bulky imidazolium salts excel in catalysis, highlighting how substituent choice dictates functional specialization .
Notes
- Data Gaps : Melting points and detailed solubility profiles for the target compound are absent in available literature. These properties could be inferred from analogs but require experimental validation.
- SHELX Relevance: Structural determination of these compounds (e.g., crystallography) often employs SHELX software, as noted in .
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